Conformational Rigidity in Smac Mimetics
The octahydropyrrolo[2,3-c]pyridine core provides a synthetically validated, conformationally constrained scaffold for peptidomimetic drug design. In contrast to more flexible or synthetically challenging bicyclic amines, a facile synthetic route for enantiomerically pure octahydropyrrolo[2,3-c]pyridine was developed using an intramolecular [3+2]-cycloaddition, achieving chromatographic separation of diastereomers [1]. This methodology enabled its use as a key structural element in highly potent Smac mimetics, demonstrating that its specific rigid geometry is essential for achieving low nanomolar activity in multiple tumor cell lines [1].
| Evidence Dimension | Synthetic accessibility and enantiomeric purity |
|---|---|
| Target Compound Data | Enantiomerically pure form obtained via diastereomeric separation or classical resolution |
| Comparator Or Baseline | Unsubstituted or less conformationally defined bicyclic amines with longer synthetic routes |
| Quantified Difference | Reported as a 'facile preparation' with defined yields (e.g., 80% for a key intermediate) and stereochemical control |
| Conditions | Intramolecular [3+2]-cycloaddition of an azomethine ylide, followed by chiral separation. |
Why This Matters
This data confirms the scaffold's practical utility in accessing chirally pure, geometrically defined building blocks, a critical factor for medicinal chemistry procurement where stereochemistry dictates biological activity.
- [1] Shieh, W. C., Chen, G. P., Xue, S., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711–715. View Source
